2-amino-N-cyclohexylacetamide
Overview
Description
2-amino-N-cyclohexylacetamide is an organic compound with the molecular formula C8H16N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its cyclohexyl group attached to an acetamide moiety, which imparts unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2-amino-N-cyclohexylacetamide are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme that plays a role in gene expression.
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition can lead to changes in cellular processes, such as cell proliferation and gene expression, which can ultimately affect the growth and survival of cancer cells .
Biochemical Pathways
Inhibition of Bcr-Abl and HDAC1 can disrupt these pathways, leading to decreased cancer cell growth and survival .
Result of Action
The inhibition of Bcr-Abl and HDAC1 by this compound can lead to decreased cancer cell growth and survival . This can result in the reduction of tumor size and potentially improve the prognosis of patients with cancers that are sensitive to these targets .
Biochemical Analysis
Biochemical Properties
It is known that amino compounds play crucial roles in biochemical reactions, serving as building blocks for proteins and contributing to various metabolic pathways They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
Amino compounds can interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-amino-N-cyclohexylacetamide involves the reaction of cyclohexylacetic acid with bromoacetamide. The reaction is typically carried out under controlled temperature and pH conditions to ensure optimal yield. The process involves the following steps:
- Cyclohexylacetic acid and bromoacetamide are added to a reactor.
- The reaction mixture is heated to an appropriate temperature.
- The pH is adjusted to facilitate the reaction.
- The product is extracted and purified to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine and acetamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted acetamides.
Scientific Research Applications
2-amino-N-cyclohexylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-cyclohexylacetamide hydrochloride: A hydrochloride salt form of the compound with similar properties.
N-cyclohexylacetamide: Lacks the amino group, resulting in different chemical behavior.
Cyclohexylamine: Contains only the cyclohexyl and amine groups, without the acetamide moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
2-amino-N-cyclohexylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLOXQXPTSLRTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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